methyl 2-(2,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Description
Methyl 2-(2,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a useful research compound. Its molecular formula is C10H9F3O5 and its molecular weight is 266.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.04020787 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Synthetic Chemistry
One study describes a facile, simple, and one-pot conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process involves sequential treatment with acetic anhydride/trimethylsilyl trifluoromethanesulfonate (TMSOTf) and potassium carbonate/methanol, demonstrating the compound's utility in synthetic organic chemistry (Basavaiah, Padmaja, & Satyanarayana, 2000).
Chiral Auxiliary Applications
Another study highlights the use of an axially dissymmetric ligand, which acts as a chiral auxiliary for asymmetric aldol reactions. The research demonstrates the high stereoselectivity achieved in producing 3-hydroxy-2-methyl-3-phenylpropanoic acid esters, showcasing the compound's relevance in enantioselective synthesis (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006).
Anticancer Research
Organotin(IV) complexes have been synthesized and evaluated for their anticancer activities. A study involving amino acetate functionalized Schiff base organotin(IV) complexes reveals their potential as anticancer drugs, providing insights into the structural requirements for bioactivity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Natural Product Synthesis
Research on the synthesis and biological evaluation of various compounds has led to the development of novel synthetic routes and the identification of pharmacologically active natural products. For example, the study of phenylpropanoids and propanoates from Morinda citrifolia has contributed to the understanding of natural product chemistry and its applications in drug discovery (Wang, He, Feng, & Liu, 2011).
Pharmaceutical Applications
The determination of metabolites of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in rabbit plasma and tissues by HPLC-MS signifies the compound's relevance in pharmacokinetics and drug metabolism studies. This research aids in the understanding of drug distribution, metabolism, and excretion, which is crucial for drug development processes (Zheng Xiao-hui, 2009).
Properties
IUPAC Name |
methyl 2-(2,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5/c1-18-8(16)9(17,10(11,12)13)6-3-2-5(14)4-7(6)15/h2-4,14-15,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJHIMRJRMESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.